2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate
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Overview
Description
2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate: is a complex organic compound with the following chemical formula:
C29H24ClN3O6S
. It belongs to the class of hydrazones and is characterized by its unique structure, which combines aromatic rings, amide groups, and an iodine substituent.Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound may undergo redox reactions, but specific conditions remain undisclosed.
Substitution: The iodine atom can participate in substitution reactions, although the exact reagents are not documented.
Major Products: The major products formed during the synthesis depend on the specific reaction conditions. Further research is needed to elucidate these details.
Scientific Research Applications
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Hydrazone Chemistry: It contributes to the study of hydrazones and their reactivity.
Biological Probes: Its unique structure makes it valuable for investigating biological processes.
Drug Development: Although not directly used as a drug, it inspires the design of potential pharmaceuticals.
Materials Science: Its properties may find applications in materials like polymers or coatings.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unexplored. Researchers would need to investigate its interactions with biological targets and pathways.
Comparison with Similar Compounds
While no direct analogs are available, researchers can compare it to related hydrazones or iodinated compounds.
Properties
Molecular Formula |
C24H22IN3O4 |
---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C24H22IN3O4/c1-16-6-5-7-18(12-16)26-15-23(29)28-27-14-17-10-11-21(22(13-17)31-2)32-24(30)19-8-3-4-9-20(19)25/h3-14,26H,15H2,1-2H3,(H,28,29)/b27-14+ |
InChI Key |
GMFXKKNEIBTQKY-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC |
Origin of Product |
United States |
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